rel-trans-Chalcone Oxide

概要

説明

rel-trans-Chalcone Oxide: is a chemical compound that belongs to the chalcone family. Chalcones are aromatic ketones that form the central core of many important biological compounds. They are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants. Chalcones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

準備方法

Synthetic Routes and Reaction Conditions: rel-trans-Chalcone Oxide can be synthesized through various methods. One common method involves the aldol condensation of acetophenone with benzaldehyde, followed by epoxidation of the resulting chalcone. The reaction conditions typically involve the use of a base such as potassium hydroxide in ethanol, followed by the addition of an oxidizing agent like m-chloroperoxybenzoic acid to form the epoxide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and column chromatography are employed to ensure the quality of the final product .

化学反応の分析

Types of Reactions: rel-trans-Chalcone Oxide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding chalcone derivatives.

Reduction: Reduction reactions can convert it into dihydrochalcones.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted chalcones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Chalcone derivatives with additional functional groups.

Reduction: Dihydrochalcones.

Substitution: Substituted chalcones with various functional groups.

科学的研究の応用

Chemical Properties and Structure

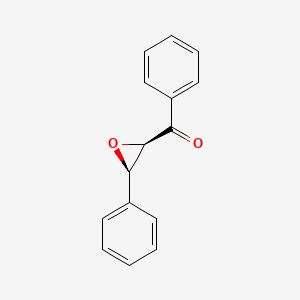

rel-trans-Chalcone Oxide (C15H12O2) is a derivative of chalcone, characterized by a double bond between the carbon atoms and a ketone functional group. Its structure contributes to its biological activity, making it a subject of interest in pharmacological research.

Anti-inflammatory Properties

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. For instance, studies indicate that trans-chalcone can inhibit inflammatory responses in models of gout arthritis by reducing the recruitment of inflammatory cells and decreasing the production of pro-inflammatory cytokines such as IL-1β and TNF-α . These findings suggest its potential use in treating inflammatory conditions.

Antioxidant Activity

The compound has been shown to possess antioxidant properties, which help mitigate oxidative stress in various biological systems. In experimental setups, this compound has been effective in enhancing antioxidant defenses while reducing reactive oxygen species (ROS) production . This activity is crucial for protecting cells from oxidative damage, which is linked to numerous diseases.

Antimicrobial Effects

Studies have indicated that chalcone derivatives, including this compound, exhibit antimicrobial properties against various pathogens. This makes them promising candidates for developing new antimicrobial agents .

Controlled Release Mechanisms

Recent advancements have explored the use of this compound in drug delivery systems. For example, a study developed a polycaprolactone-based hybrid system to achieve controlled release of trans-chalcone. The system demonstrated an encapsulation efficiency of 70-75% and a slow release profile that could be beneficial for long-term therapeutic applications .

| Drug Delivery System | Encapsulation Efficiency | Release Profile | Medium pH Effect |

|---|---|---|---|

| Polycaprolactone Hybrid | 70-75% | 60% cumulative release at 37°C | Acidic medium enhances release |

Treatment of Gout Arthritis

In an experimental study involving mice with gout arthritis, administration of trans-chalcone significantly reduced pain and inflammation markers. The treatment led to decreased leukocyte recruitment and lower levels of inflammatory cytokines, highlighting its therapeutic potential in managing gout .

Periodontitis Management

A novel chalconic derivative (Chalcone T4), related to this compound, was tested for its effects on periodontitis. The results showed that topical application reduced bone resorption and inflammation, suggesting its utility as an adjunctive treatment in periodontal diseases .

作用機序

The mechanism of action of rel-trans-Chalcone Oxide involves its interaction with various molecular targets and pathways:

Molecular Targets: It targets enzymes and proteins involved in inflammatory and cancer pathways.

Pathways Involved: It modulates signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.

類似化合物との比較

rel-trans-Chalcone Oxide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

Chalcone: The parent compound with a similar core structure but without the epoxide group.

Dihydrochalcone: A reduced form of chalcone with different biological activities.

Flavonoids: Compounds derived from chalcones with diverse biological activities

生物活性

rel-trans-Chalcone Oxide, a member of the chalcone family, has garnered attention due to its diverse biological activities. This article delves into the compound's pharmacological properties, focusing on its anticancer, anti-inflammatory, and antiviral effects, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its chemical formula and CID 728562 . Its structure facilitates a range of interactions with biological targets, contributing to its therapeutic potential.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of chalcone derivatives, including this compound.

- Mechanisms of Action : Chalcones exhibit anticancer activity through various mechanisms such as:

- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells by upregulating tumor suppressor genes like p53 .

- Apoptosis Induction : Promoting apoptosis through the modulation of intrinsic and extrinsic pathways, evidenced by increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) .

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 13.2 | p53 pathway activation | |

| MDA-MB-231 | 21 | Apoptosis via TNF-R1 | |

| HuH7.5 | Not specified | Autophagy-related cell death |

Anti-Inflammatory Properties

This compound also demonstrates significant anti-inflammatory effects.

- Cytokine Inhibition : It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in various models, including lipopolysaccharide (LPS)-induced inflammation in macrophages .

- Nitric Oxide Production : The compound reduces nitric oxide production in RAW 264.7 cells, indicating its potential to modulate inflammatory responses at the cellular level .

Table 2: Anti-Inflammatory Activity Findings

| Study Reference | Cell Line | Concentration Range (µM) | Effect |

|---|---|---|---|

| RAW 264.7 | 1.2 - 9.6 | Inhibition of NO production | |

| BV2 Microglia | 0.01 | Inhibition of TNF-α secretion |

Antiviral Activity

Recent research has explored the antiviral potential of this compound against SARS-CoV-2 and other viruses.

- SARS-CoV-2 Inhibition : Newly synthesized chalcone derivatives, including this compound, have shown promising antiviral activity against SARS-CoV-2 by inhibiting viral proteases and RNA-dependent RNA polymerase .

Table 3: Antiviral Activity Overview

| Study Reference | Virus | Effective Concentration (µg/mL) | Mechanism |

|---|---|---|---|

| SARS-CoV-2 | 1.60 | Protease inhibition | |

| Tobacco Mosaic Virus | Not specified | Viral replication inhibition |

Case Studies and Clinical Implications

Several clinical studies have highlighted the therapeutic applications of this compound:

- Cancer Treatment : A study demonstrated that chalcone derivatives could significantly reduce tumor growth in animal models by enhancing p53 activity and inducing apoptosis in cancer cells.

- Inflammatory Diseases : Clinical trials investigating the use of chalcones for conditions like rheumatoid arthritis showed reduced inflammatory markers and improved patient outcomes.

- Antiviral Research : Ongoing studies are assessing the efficacy of chalcone derivatives in treating COVID-19, with preliminary results indicating potential as adjunctive therapy alongside vaccines.

特性

IUPAC Name |

phenyl-[(2R,3S)-3-phenyloxiran-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-13(11-7-3-1-4-8-11)15-14(17-15)12-9-5-2-6-10-12/h1-10,14-15H/t14-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGMJZQVDNZRKT-GJZGRUSLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(O2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2[C@@H](O2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352520, DTXSID601032735 | |

| Record name | Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-Phenyl[(2R,3S)-3-phenyl-2-oxiranyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7570-86-7, 61840-92-4 | |

| Record name | trans-Chalcone oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7570-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, phenyl[(2R,3S)-3-phenyloxiranyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-Phenyl[(2R,3S)-3-phenyl-2-oxiranyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chalcone Oxide, rel-trans- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2AKU44C26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。